molecular formula C8H14N2O4 B11895298 2,3-Dimethyl piperazine-2,3-dicarboxylate

2,3-Dimethyl piperazine-2,3-dicarboxylate

Katalognummer: B11895298
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: POMPAIRUFJZDOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethyl piperazine-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound It is characterized by the presence of two methyl groups and two carboxylate groups attached to a piperazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl piperazine-2,3-dicarboxylate typically involves the reaction of 2,3-dimethylpiperazine with diethyl oxalate under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl piperazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted piperazine derivatives .

Wissenschaftliche Forschungsanwendungen

2,3-Dimethyl piperazine-2,3-dicarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,3-Dimethyl piperazine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,3-Dimethyl piperazine-2,3-dicarboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H14N2O4

Molekulargewicht

202.21 g/mol

IUPAC-Name

dimethyl piperazine-2,3-dicarboxylate

InChI

InChI=1S/C8H14N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h5-6,9-10H,3-4H2,1-2H3

InChI-Schlüssel

POMPAIRUFJZDOQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C(NCCN1)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.